Ethyl 7-cyclohexyl-7-oxoheptanoate

説明

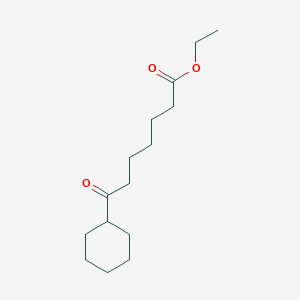

Ethyl 7-cyclohexyl-7-oxoheptanoate is an organic compound with the molecular formula C15H26O3. It is characterized by a cyclohexyl group attached to a heptanoate chain, which includes an ester functional group and a ketone. This compound is often used in various chemical syntheses and has applications in multiple scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 7-cyclohexyl-7-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 7-cyclohexyl-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The process might include the use of advanced catalysts and optimized reaction conditions to minimize by-products and maximize the purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield the corresponding alcohol, ethyl 7-cyclohexylheptanoate.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Acidic or basic conditions can facilitate ester hydrolysis, while other nucleophiles can be introduced under controlled conditions.

Major Products:

Oxidation: 7-cyclohexyl-7-oxoheptanoic acid.

Reduction: Ethyl 7-cyclohexylheptanoate.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Ethyl 7-cyclohexyl-7-oxoheptanoate has shown promise in medicinal chemistry due to its ability to interact with various biomolecules. The presence of the keto group enhances its reactivity, allowing it to form covalent bonds with nucleophiles, which can modulate biochemical pathways. This interaction is crucial for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from in vitro assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.5 | Induces apoptosis via mitochondrial pathway |

| A549 | 1.8 | Inhibits cell proliferation through CDK inhibition |

| HeLa | 3.0 | Triggers ROS accumulation leading to cell death |

These results suggest that this compound may function as a multikinase inhibitor, similar to other compounds with cyclohexyl groups that have shown promise in cancer therapy.

Metabolic Pathways

Research has also focused on the compound's ability to modulate key enzymes involved in lipid metabolism. Studies indicate that it enhances insulin sensitivity in adipocytes, suggesting potential applications in treating metabolic disorders such as obesity and diabetes.

Case Study 1: Antitumor Activity

A study conducted on the antitumor effects of this compound demonstrated significant inhibition of tumor cell growth in vitro. The compound was found to induce apoptosis in MCF-7 cells at concentrations as low as 2.5 µM, with mechanisms involving the disruption of mitochondrial membrane potential and activation of caspase pathways.

Case Study 2: Metabolic Interactions

Another research effort revealed that this compound modulates key metabolic pathways related to lipid metabolism. It was shown to enhance insulin sensitivity in adipocytes, indicating its role as a therapeutic agent for metabolic syndrome.

作用機序

The mechanism by which ethyl 7-cyclohexyl-7-oxoheptanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The ester and ketone functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions at the molecular level.

類似化合物との比較

Ethyl 7-cyclohexyl-7-oxoheptanoate can be compared with other similar compounds such as:

Ethyl 7-chloro-7-oxoheptanoate: Differing by the presence of a chlorine atom, which can significantly alter its reactivity and applications.

Ethyl 7-oxoheptanoate: Lacking the cyclohexyl group, making it less hydrophobic and potentially altering its biological activity.

Cyclohexyl 7-oxoheptanoate: Where the ester group is attached to the cyclohexyl ring instead of the heptanoate chain, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific structure, which combines a cyclohexyl ring with a heptanoate chain, providing a balance of hydrophobic and hydrophilic properties that can be advantageous in various applications.

生物活性

Ethyl 7-cyclohexyl-7-oxoheptanoate is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a heptanoate backbone with a cyclohexyl group and a ketone functional group at the 7-position. Its molecular formula is CHO, with a molecular weight of approximately 210.32 g/mol. The presence of the cyclohexyl group contributes to its hydrophobic properties, potentially influencing its interaction with biological systems .

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors within the body. The ester and ketone functional groups may allow the compound to participate in biochemical pathways, influencing metabolic processes and signaling pathways.

Key Mechanisms:

- Enzyme Interaction: The compound may act as a substrate or inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Binding: It could potentially bind to receptors involved in inflammatory responses or other physiological processes, modulating their activity.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in anti-inflammatory and antimicrobial assays. Its structural characteristics enhance its lipophilicity, which is often correlated with increased biological activity due to improved membrane permeability .

Table 1: Biological Activities of this compound

Case Studies and Research Findings

- Anti-inflammatory Studies:

- Antimicrobial Activity:

- Cytotoxicity in Cancer Research:

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) profiles will be essential for understanding the therapeutic potential of this compound.

- Mechanistic Studies: Detailed investigations into the specific molecular targets and pathways affected by this compound could elucidate its mechanisms of action.

- Formulation Development: Exploring various formulations may enhance bioavailability and therapeutic efficacy.

特性

IUPAC Name |

ethyl 7-cyclohexyl-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLXGLVLRGHIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645648 | |

| Record name | Ethyl 7-cyclohexyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-77-0 | |

| Record name | Ethyl ζ-oxocyclohexaneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-cyclohexyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。